molecular formula C8H3BrN2O5 B12600625 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 647860-38-6

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12600625
CAS No.: 647860-38-6
M. Wt: 287.02 g/mol
InChI Key: NLIQTRJWEPZUNH-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method might include the bromination of a precursor isoindole compound, followed by nitration and hydroxylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups at the appropriate positions on the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which might affect its reactivity and biological activity.

    2-Hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the bromine atom, potentially altering its chemical properties and applications.

Uniqueness

The presence of both bromine and nitro groups in 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione makes it unique, as these functional groups can significantly influence its reactivity and potential applications. The combination of these groups might enhance its biological activity or provide specific chemical properties useful in various applications.

Properties

CAS No.

647860-38-6

Molecular Formula

C8H3BrN2O5

Molecular Weight

287.02 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C8H3BrN2O5/c9-4-2-1-3-5(6(4)11(15)16)8(13)10(14)7(3)12/h1-2,14H

InChI Key

NLIQTRJWEPZUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)N(C2=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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